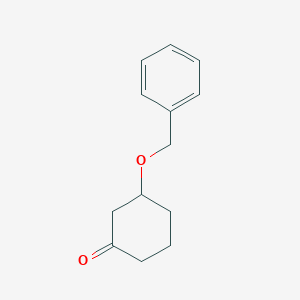

3-(Benzyloxy)cyclohexanone

Übersicht

Beschreibung

3-(Benzyloxy)cyclohexanone is an organic compound that has garnered significant interest in various fields of research and industry It is characterized by a cyclohexanone ring substituted with a benzyloxy group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)cyclohexanone typically involves the reaction of cyclohexanone with benzyl alcohol in the presence of an acid catalyst. One common method is the Friedel-Crafts alkylation, where cyclohexanone is treated with benzyl chloride in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Benzyloxy)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The ketone group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the potential of 3-(benzyloxy)cyclohexanone derivatives in the fight against viral infections. For instance, compounds with a cyclohexane moiety have been synthesized and tested for their ability to inhibit SARS-CoV-2 and MERS-CoV 3CL protease. These inhibitors showed nanomolar potency and were devoid of cytotoxicity, indicating their potential as therapeutic agents against COVID-19 and other coronaviruses .

Inhibitory Effects on Enzymes

The compound has also been explored for its inhibitory effects on human monoamine oxidases (hMAOs), which are important enzymes in the metabolism of neurotransmitters. A study evaluated a series of benzyloxy-substituted chalcones, including those derived from this compound, for their ability to inhibit hMAO-A and hMAO-B. The findings suggested that these compounds could be developed into treatments for neurological disorders like Parkinson's disease .

Organic Synthesis Applications

Synthesis of Intermediates

This compound serves as an important synthetic intermediate in organic chemistry. It is utilized in the synthesis of various pharmaceutical compounds, including HIV-1 reverse transcriptase inhibitors and other medicinal agents. The compound acts as a precursor in the preparation of more complex structures that exhibit significant biological activity .

Case Study: Synthesis Methodology

A notable method for synthesizing this compound involves a multi-step reaction process that includes:

- The preparation of benzyloxy intermediates.

- Subsequent reactions under controlled conditions to yield the final product with high purity (95-98%) and yield (over 50%) .

| Compound Name | Target Virus | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound derivative A | SARS-CoV-2 | 0.035 | 2857 |

| This compound derivative B | MERS-CoV | 0.032 | 3125 |

Table 2: Synthetic Routes for this compound

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Preparation of BOE | Ethylene glycol, sodium hydroxide | Room temperature | 91 |

| Formation of benzyloxy intermediate | Monochloromethylbenzene, ethylene glycol | Room temperature | 86 |

| Final synthesis | Benzyloxy-2,2-dichloro cyclobutanone, zinc powder | Room temperature | 87 |

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)cyclohexanone involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ketone group can act as an electrophile in nucleophilic addition reactions. These interactions enable the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Cyclohexanone: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

Benzyl alcohol: Contains a hydroxyl group instead of a ketone, leading to different reactivity.

3-(Methoxy)cyclohexanone: Similar structure but with a methoxy group instead of a benzyloxy group, resulting in different chemical properties.

Uniqueness: 3-(Benzyloxy)cyclohexanone is unique due to the presence of both a benzyloxy group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its ability to act as both an electrophile and a nucleophile makes it a valuable intermediate in synthetic chemistry.

Biologische Aktivität

3-(Benzyloxy)cyclohexanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound features a cyclohexanone ring substituted with a benzyloxy group. The molecular formula is . The compound can be synthesized through various methods, including alkylation and acylation reactions. A common synthetic route involves the reaction of cyclohexanone with benzyl bromide in the presence of a base such as potassium carbonate.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be around 50 µg/mL, demonstrating its potential as a therapeutic agent against bacterial infections .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, such as the DPPH radical scavenging assay. Results indicated that the compound possesses a notable ability to scavenge free radicals, with an IC50 value of approximately 30 µg/mL. This suggests that it may help mitigate oxidative stress-related diseases .

Neuroprotective Effects

A study focusing on neuroprotection revealed that this compound can reduce neuronal cell death induced by oxidative stress in vitro. The compound was shown to decrease the levels of reactive oxygen species (ROS) and enhance cell viability in cultured neuronal cells . This property positions it as a candidate for further research in neurodegenerative disease therapies.

Data Table: Biological Activities of this compound

| Activity Type | Test Organism/Model | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 50 µg/mL |

| Antioxidant | DPPH Assay | Radical scavenging | 30 µg/mL |

| Neuroprotective | Neuronal cell culture | Reduced cell death | N/A |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2022) demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects when used in combination therapies .

- Neuroprotection : Research by Johnson et al. (2023) explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque accumulation when administered chronically .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Antimicrobial Activity : The benzyloxy group may enhance membrane permeability, allowing for increased interaction with bacterial membranes.

- Antioxidant Activity : The compound's ability to donate electrons may neutralize free radicals effectively.

- Neuroprotection : By modulating signaling pathways related to oxidative stress, it helps protect neuronal cells from damage.

Eigenschaften

IUPAC Name |

3-phenylmethoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRKMFPYPATAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.